molecular formula C7H13NO2 B14660461 Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine CAS No. 50628-68-7

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine

Katalognummer: B14660461
CAS-Nummer: 50628-68-7
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: IZQGLSZDQZLCID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound belongs to the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine typically involves multicomponent reactions. One efficient method includes the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired compound with high efficiency and ease of work-up.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of readily available starting materials and efficient catalytic systems would be crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazine derivatives.

    Reduction: Reduction reactions can yield simpler oxazine structures.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Wissenschaftliche Forschungsanwendungen

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration provides distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

50628-68-7

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

3,4,4a,5,6,8-hexahydro-1H-[1,3]oxazino[3,4-c][1,3]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-8-6-10-4-2-7(1)8/h7H,1-6H2

InChI-Schlüssel

IZQGLSZDQZLCID-UHFFFAOYSA-N

Kanonische SMILES

C1COCN2C1CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.